2-Methyl-5-(2-methylpropyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methylpropyl)furan-3-carboxamide is a compound belonging to the class of furan carboxamidesThis compound, in particular, has garnered interest due to its distinctive molecular configuration and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide typically involves the use of furfuryl alcohol as a starting material. The synthetic route includes several steps such as alkylation, acylation, and amination. For instance, furfuryl alcohol can be alkylated using 2-methylpropyl bromide in the presence of a base to form 2-methyl-5-(2-methylpropyl)furan. This intermediate is then acylated with a suitable carboxylic acid derivative to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-methylpropyl)furan-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carboxamide group to an amine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted furans. These products can have enhanced biological activities and improved chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methylpropyl)furan-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
Comparison
Compared to similar compounds, 2-Methyl-5-(2-methylpropyl)furan-3-carboxamide has a unique molecular structure that imparts distinct chemical and biological properties. For instance, while carboxine and oxicarboxine are known for their fungicidal activities, this compound’s unique structure makes it a versatile compound with broader applications in scientific research .
Eigenschaften
Molekularformel |
C10H15NO2 |
---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-methyl-5-(2-methylpropyl)furan-3-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-6(2)4-8-5-9(10(11)12)7(3)13-8/h5-6H,4H2,1-3H3,(H2,11,12) |
InChI-Schlüssel |
IWDMZVRMZPTSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.